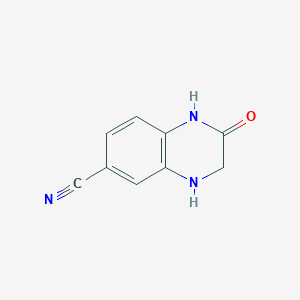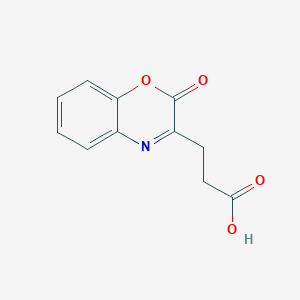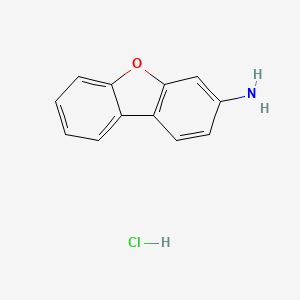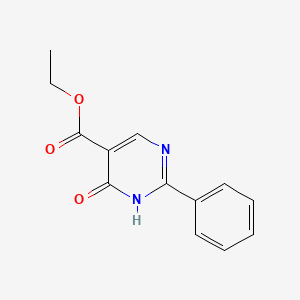
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. These compounds are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents .
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives can be achieved through various methods. One approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution . Another method includes the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of the corresponding esters of pyrimidinecarboxylic acids, which can be further hydrolyzed and converted to pyrimidines . A more efficient synthesis is reported starting from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules with high efficiency and simplicity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. For instance, the crystal and molecular structures of a related compound, diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), have been elucidated, showing that it crystallizes in the orthorhombic Pbca space group . Similarly, single crystal X-ray structural analysis has been performed on polymorphs of related pyrimidine derivatives, revealing details about molecular geometries and hydrogen bonding patterns .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the pyrimidine ring . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. For example, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has been used to synthesize substituted pyrimidinecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, ester, and phenyl can lead to the formation of hydrogen bonds and other non-covalent interactions, which can affect the compound's solubility, melting point, and stability . Supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions has been observed in related compounds, which can impact the crystalline properties and potentially the bioavailability of these molecules .
Relevant Case Studies
Several studies have evaluated the biological properties of pyrimidine derivatives. Some compounds have shown potent analgesic and anti-inflammatory effects, with low ulcerogenic potential . Others have exhibited strong immunomodulatory and cytostatic properties . Additionally, antioxidant activities have been reported for certain derivatives, with some compounds showing higher potency than standard antioxidants like ascorbic acid . These findings highlight the therapeutic potential of ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives in various medical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Agents
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is used in the synthesis of various compounds with potential antimicrobial properties. For example, it's involved in the creation of mercapto-and aminopyrimidine derivatives, some of which have shown activity against pathogenic micro-organisms (El-kerdawy et al., 1990).
Cytotoxic Activity and Crystal Structure Analysis
This compound is also utilized in the synthesis of novel 5-methyl-4-thiopyrimidine derivatives. These compounds, with variations in the substituent at the 5-position of the pyrimidine ring, exhibit different cytotoxic activities against various cancer cell lines, as well as unique hydrogen-bond interactions as revealed by crystal structure analyses (Stolarczyk et al., 2018).
Microwave-mediated Synthesis
Under microwave irradiation and solvent-free conditions, ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate reacts to form novel pyrimido[1,2-a]pyrimidines, showcasing an efficient pathway for synthesizing such compounds (Eynde et al., 2001).
Application in Pyrimidine Derivatives Synthesis
The compound is integral in synthesizing various pyrimidine derivatives, demonstrating its versatility in chemical synthesis and the potential for producing compounds with varied biological activities (Schenone et al., 1990).
Pharmaceutical Applications
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is also pivotal in the synthesis of pharmaceutical compounds. For instance, its derivatives have shown promising results in pharmacological examinations, including analgesic, anti-inflammatory, and immunosuppressive activities (Malinka et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHCFJCICVJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349690 | |
| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
55613-22-4 | |
| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

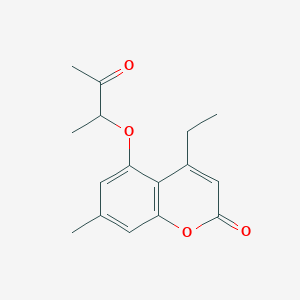
![(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3021080.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)
![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021094.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3021095.png)
![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)
